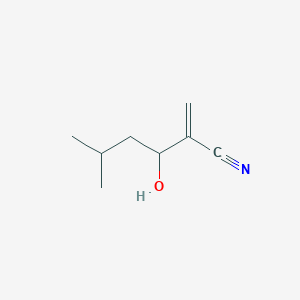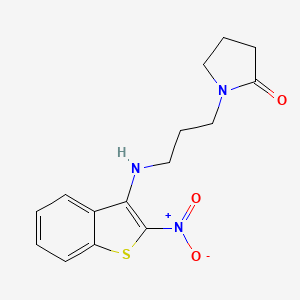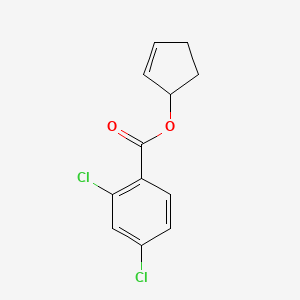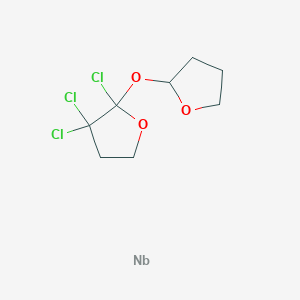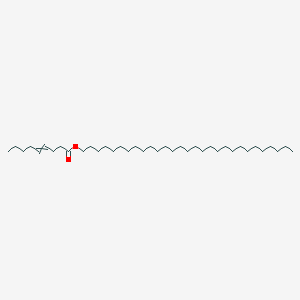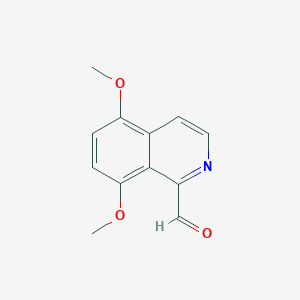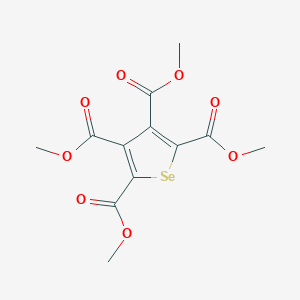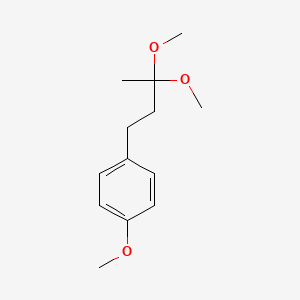
Allylarsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Prop-2-en-1-yl)arsane is an organoarsenic compound with the molecular formula C3H5As. This compound features an arsenic atom bonded to a prop-2-en-1-yl group, making it a unique member of the organoarsenic family. Organoarsenic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)arsane can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-yl halides with sodium arsenide. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Prop-2-en-1-yl)arsane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve high purity levels required for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Prop-2-en-1-yl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert (Prop-2-en-1-yl)arsane to its corresponding arsenide.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
(Prop-2-en-1-yl)arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: Investigations into its potential therapeutic uses, including as an anticancer agent, are ongoing.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (Prop-2-en-1-yl)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. These interactions can affect various cellular pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Prop-2-en-1-yl)phosphane: Similar in structure but contains phosphorus instead of arsenic.
(Prop-2-en-1-yl)stibane: Contains antimony instead of arsenic.
(Prop-2-en-1-yl)bismane: Contains bismuth instead of arsenic.
Uniqueness
(Prop-2-en-1-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C3H5As |
|---|---|
Molekulargewicht |
115.99 g/mol |
InChI |
InChI=1S/C3H5As/c1-2-3-4/h2H,1,3H2 |
InChI-Schlüssel |
IHMLNJCXHCBKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


